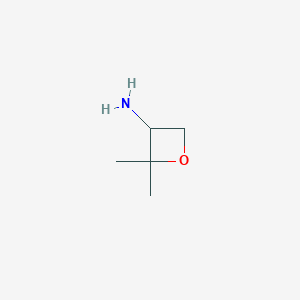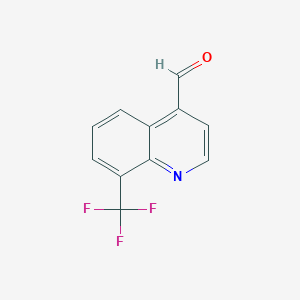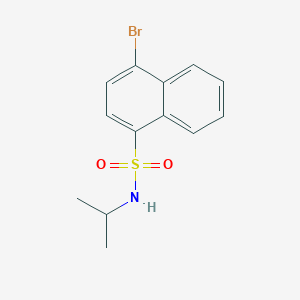
Sitagliptin Impurity B
Vue d'ensemble
Description
. Ensuring the purity of Sitagliptin is crucial for its efficacy and safety, making the study of its impurities, including Impurity B, essential.
Mécanisme D'action
Target of Action
Sitagliptin Impurity B, also known as Defluoro Sitagliptin , is an impurity of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor . DPP-4 is a protein that inactivates incretins like GLP-1 and GIP . Incretins are hormones that are released throughout the day and upregulated in response to meals as part of glucose homeostasis .
Mode of Action
This compound, as an impurity of Sitagliptin, is likely to share a similar mode of action. Sitagliptin works by competitively inhibiting DPP-4 . This inhibition slows the DPP-4 mediated inactivation of incretins like GLP-1 and GIP . The effect of this medication leads to glucose-dependent increases in insulin and decreases in glucagon to improve control of blood sugar .
Biochemical Pathways
This compound, as an impurity of Sitagliptin, is likely to affect the same biochemical pathways. By inhibiting DPP-4, Sitagliptin slows the inactivation of incretins, leading to increased levels of active incretins . These incretins stimulate glucose-dependent insulin release, inhibit glucagon secretion, slow gastric emptying, and reduce food intake . Additionally, Sitagliptin has been found to inhibit Protein Kinase C-γ, which is involved in the long-term potentiation pathway .
Pharmacokinetics
Sitagliptin, the parent compound, has a bioavailability of 87% . It is metabolized in the liver by CYP3A4 and CYP2C8 enzymes and has an elimination half-life of 8 to 14 hours . Approximately 80% of Sitagliptin is excreted in the urine .
Result of Action
Sitagliptin, the parent compound, leads to improved glycemic control in patients with type 2 diabetes mellitus . It results in glucose-dependent increases in insulin and decreases in glucagon, improving control of blood sugar .
Action Environment
It is known that the presence of impurities might increase the cytotoxicity and oxidative stress of the pharmaceutical formulations at the concentrations studied . This suggests that the environment, including the concentration of the impurity and the presence of other compounds, could influence the action, efficacy, and stability of this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Two effective processes have been developed for the preparation of Sitagliptin phosphate, which can be adapted for the synthesis of Sitagliptin Impurity B. These include chemical resolution and asymmetric hydrogenation . The chemical resolution method involves reducing the enamine using sodium borohydride (NaBH4) and resolving racemates with (−)-di-p-toluoyl-L-tartaric acid . The asymmetric hydrogenation method uses b-ketomide intermediates and avoids the use of expensive noble metal catalysts .
Industrial Production Methods: Industrial production methods for Sitagliptin and its impurities typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Des Réactions Chimiques
Types of Reactions: Sitagliptin Impurity B undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like chlorine (Cl2) and bromine (Br2) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different hydrogenated compounds .
Applications De Recherche Scientifique
Sitagliptin Impurity B has several scientific research applications, including:
Pharmaceutical Research: Used as a reference standard in the quality control of Sitagliptin formulations.
Toxicological Studies: Evaluated for its potential cytotoxicity and oxidative stress effects in vitro.
Analytical Chemistry: Employed in the development and validation of analytical methods for detecting and quantifying impurities in pharmaceutical products.
Comparaison Avec Des Composés Similaires
Sitagliptin Impurity A:
Sitagliptin Impurity C:
Vildagliptin: Another DPP-4 inhibitor used in the treatment of type 2 diabetes.
Uniqueness of Sitagliptin Impurity B: this compound is unique due to its specific structural modification, which involves the absence of a fluorine atom compared to Sitagliptin. This structural difference can influence its chemical reactivity and biological activity, making it a valuable compound for studying the effects of structural variations on DPP-4 inhibitors .
Propriétés
IUPAC Name |
3-[[4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-yl]amino]-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25F12N9O2/c33-19-11-23(37)21(35)7-15(19)5-17(9-27(54)50-1-3-52-25(13-50)46-48-29(52)31(39,40)41)45-18(6-16-8-22(36)24(38)12-20(16)34)10-28(55)51-2-4-53-26(14-51)47-49-30(53)32(42,43)44/h7-9,11-12,18,45H,1-6,10,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZZEIJGJLNXPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NC(=CC(=O)N4CCN5C(=NN=C5C(F)(F)F)C4)CC6=CC(=C(C=C6F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25F12N9O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40723221 | |
| Record name | 3-({4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl}amino)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)but-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40723221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
795.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898543-70-9 | |
| Record name | 3-({4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl}amino)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)but-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40723221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-{[(4-methylphenyl)sulfonyl]methyl}-2-furoate](/img/structure/B3165242.png)
![1,4,11-Trimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid](/img/structure/B3165253.png)



![1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B3165268.png)








